Gαq-Selective Signaling Bias: Q94 Spares Gα13-Mediated cAMP Inhibition
Q94 (10 µM) selectively inhibits thrombin-induced inositol 1,4,5-trisphosphate (IP3) production via Gαq, but does not diminish thrombin's inhibitory effect on cAMP production, a Gα13-mediated pathway. This contrasts with global PAR1 antagonists that block both pathways indiscriminately [1].
| Evidence Dimension | Functional selectivity (Gαq vs. Gα13 pathway inhibition) |
|---|---|
| Target Compound Data | Q94 (10 µM): significantly reduced thrombin-induced IP3 production; no effect on thrombin-mediated cAMP inhibition. |
| Comparator Or Baseline | Global orthosteric antagonist (implied): blockade of both IP3 and cAMP pathways. |
| Quantified Difference | Qualitative difference: preserved Gα13-cAMP signaling vs. complete blockade. |
| Conditions | Human microvascular endothelial cells (HMEC-1); thrombin stimulation. |
Why This Matters
Preservation of Gα13-cAMP signaling maintains endothelial barrier function, a critical advantage in chronic inflammatory disease models where vascular leakage must be minimized.
- [1] Asteriti S, et al. Modulation of PAR1 signalling by benzimidazole compounds. Br J Pharmacol. 2012;167(1):80-94. doi:10.1111/j.1476-5381.2012.01974.x. PMID: 22519452. View Source
